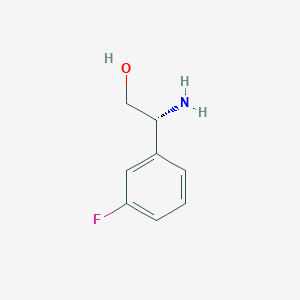

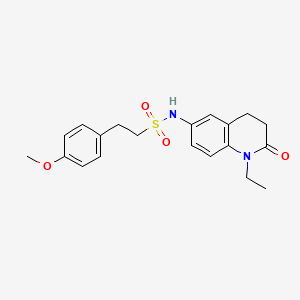

(R)-2-Amino-2-(3-fluorophenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-1-(3-Fluorophenyl)ethanol” is a building block used in pharmaceutical synthesis . It is also known as “3-Fluorophenethyl alcohol” and has a molecular formula of C8H9FO .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the asymmetric cascade synthesis of ®-1-(2-chlorophenyl) ethanol was achieved using combi-crosslinked enzymes (O-CLEs, S-CLEs, and combi-CLEAs) with product yields of 93%, 55%, and 16% respectively . Another approach involved the asymmetric reduction of α-chloroacetophenone by an alcohol dehydrogenase (ADH), followed by base-induced ring closure (epoxidation) of enantiopure 2-chloro-1-phenylethanol .

Molecular Structure Analysis

The molecular formula of “3-Fluorophenethyl alcohol” is C8H9FO . The InChI Key is MZNBGEKFZCWVES-UHFFFAOYSA-N .

Chemical Reactions Analysis

In the context of chemical reactions, the use of non-canonical amino acids with bio-orthogonal reactive groups was reported. These were genetically inserted into an aldo-keto reductase (AKR) and an alcohol dehydrogenase (ADH) at two preselected sites for each enzyme .

Physical and Chemical Properties Analysis

“3-Fluorophenethyl alcohol” is a colorless liquid with a density of 1.1200g/mL. It has a boiling point of 90°C (3.0mmHg) and a molecular weight of 140.16 g/mol .

科学的研究の応用

Enantioselective Synthesis and Biocatalysis

One of the primary applications of fluorinated compounds, including variants similar to (R)-2-Amino-2-(3-fluorophenyl)ethanol, is in the enantioselective synthesis of pharmaceutical intermediates. For instance, (S)-(-)-1-(4-Fluorophenyl)ethanol, a compound closely related to the query chemical, has been utilized as an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor, which are protective against HIV infection. This synthesis employs the enantioselective reduction of prochiral ketones, demonstrating the potential for similar methodologies to be applied to this compound (ChemChemTech, 2022).

Additionally, biocatalysis presents a promising avenue for the synthesis of chiral alcohols, including derivatives of this compound. An enzyme derived from Burkholderia cenocepacia has shown excellent anti-Prelog’s stereoselectivity for reducing ketone to alcohol, indicating potential application in synthesizing chiral alcohols with pharmaceutical relevance (Applied Biochemistry and Biotechnology, 2018).

Material Science and Organic Electronics

Furthermore, derivatives of this compound have been investigated for their applications in material science. For example, novel azobenzene precursors synthesized through azocoupling reactions, which include derivatives similar to the query compound, have been characterized for their non-linear optical (NLO) properties. Such compounds have potential applications in the development of electro-optical active polyurethanes, highlighting the relevance of fluorinated ethanol derivatives in the creation of advanced materials (Optical Materials, 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-amino-2-(3-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXAEESIPIUPTJ-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2557129.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2557130.png)

![N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2557132.png)

![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2557137.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2557142.png)

![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2557145.png)